molecular formula C16H22BrN5O3 B11074694 ethyl (4-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl (4-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11074694
M. Wt: 412.28 g/mol
InChI Key: BDSLTRHEFIBTPY-UHFFFAOYSA-N
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Description

ETHYL 2-(4-{[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-{[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE typically involves the following steps:

    Formation of the pyrazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.

    Acetylation: The brominated pyrazole is acetylated to introduce the acetyl group.

    Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-{[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

ETHYL 2-(4-{[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-{[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
  • 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
  • 4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid

Uniqueness

ETHYL 2-(4-{[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE is unique due to its specific substitution pattern and the presence of both acetyl and ethyl ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H22BrN5O3

Molecular Weight

412.28 g/mol

IUPAC Name

ethyl 2-[4-[[2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C16H22BrN5O3/c1-6-25-14(24)8-22-12(5)16(10(3)20-22)18-13(23)7-21-11(4)15(17)9(2)19-21/h6-8H2,1-5H3,(H,18,23)

InChI Key

BDSLTRHEFIBTPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)CN2C(=C(C(=N2)C)Br)C)C

Origin of Product

United States

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